molecular formula C9H16FNO4 B2785019 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid CAS No. 1505260-39-8

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid

Cat. No.: B2785019
CAS No.: 1505260-39-8
M. Wt: 221.228
InChI Key: DMJQOIJDTJMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The use of boc-protected amino acids in peptide synthesis has been reported . This suggests that the compound may be involved in the synthesis of peptides, potentially affecting various biochemical pathways related to peptide function.

Result of Action

Given its potential role in peptide synthesis , the compound may influence the structure and function of peptides, which could have various effects at the molecular and cellular levels.

Action Environment

Factors such as ph and temperature could potentially affect the addition and removal of the boc group , thereby influencing the compound’s action.

Preparation Methods

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid can be compared with other Boc-protected amino acids, such as:

Properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJQOIJDTJMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.